1,3-Bis(methylsulfonyl)pyrrolidine
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Overview
Description
1,3-Bis(methylsulfonyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of two methylsulfonyl groups attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Scientific Research Applications
1,3-Bis(methylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(methylsulfonyl)pyrrolidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(phenylsulfonyl)pyrrolidine
- 1,3-Bis(ethylsulfonyl)pyrrolidine
- 1,3-Bis(propylsulfonyl)pyrrolidine
Uniqueness
1,3-Bis(methylsulfonyl)pyrrolidine is unique due to its specific methylsulfonyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Biological Activity
1,3-Bis(methylsulfonyl)pyrrolidine is an organic compound classified under pyrrolidine derivatives, notable for its potential biological activities. This compound features two methylsulfonyl groups attached to the nitrogen atom of the pyrrolidine ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
This compound can be synthesized through various methods, typically involving the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in organic solvents like dichloromethane at room temperature. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is largely attributed to its sulfonyl groups, which can form strong hydrogen bonds and electrostatic interactions with various biomolecules. These interactions may influence the activity and function of proteins and enzymes, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. In a comparative study, certain pyrrolidine derivatives demonstrated enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, suggesting a potential application in treating infections caused by these pathogens .
Anticancer Properties
Pyrrolidine derivatives have also been explored for their anticancer activities. Research indicates that some compounds within this class can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can significantly alter their efficacy against cancer cells .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes. For example, pyrrolidine-based compounds have been identified as inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s. The inhibition potency varies among different derivatives, highlighting the importance of structural variations in enhancing biological activity .
Study 1: Antimicrobial Efficacy
A study evaluated several pyrrolidine derivatives for their antimicrobial properties. Among them, a derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against A. baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
Study 2: Anticancer Activity
In another research effort aimed at assessing anticancer potential, compounds derived from pyrrolidine were tested against multiple human cancer cell lines. A specific derivative showed an IC50 value comparable to established chemotherapeutic agents, indicating promising antiproliferative effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
1,3-Bis(phenylsulfonyl)pyrrolidine | Two phenylsulfonyl groups | Anticancer activity against various cell lines |
1,3-Bis(ethylsulfonyl)pyrrolidine | Two ethylsulfonyl groups | Moderate antibacterial properties |
This compound | Two methylsulfonyl groups | High potential for antimicrobial and anticancer activities |
Properties
IUPAC Name |
1,3-bis(methylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S2/c1-12(8,9)6-3-4-7(5-6)13(2,10)11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMIXMOLWCOYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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